molecular formula C18H20N4O2 B2986135 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide CAS No. 2415564-64-4

6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2986135
CAS No.: 2415564-64-4
M. Wt: 324.384
InChI Key: IPEXXQGSOMTNFZ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a cyclopropyl group and a morpholin-4-ylphenyl group, making it a unique molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is to react a suitable pyrimidine derivative with cyclopropylamine under controlled conditions to introduce the cyclopropyl group. Subsequently, the morpholin-4-ylphenyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would be optimized to minimize by-products and maximize yield, often involving continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide may be used to study protein interactions, enzyme inhibition, or as a probe in cellular assays.

Medicine: In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is beneficial.

Industry: In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Morpholin-4-ylphenylpyrimidine-4-carboxamide: Similar structure but lacks the cyclopropyl group.

  • 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-2-carboxamide: Similar but with a different position of the carboxamide group.

Uniqueness: 6-Cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern, which may confer unique chemical and biological properties compared to its analogs.

This compound represents a promising candidate for further research and development across multiple scientific disciplines

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-cyclopropyl-N-(4-morpholin-4-ylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(17-11-16(13-1-2-13)19-12-20-17)21-14-3-5-15(6-4-14)22-7-9-24-10-8-22/h3-6,11-13H,1-2,7-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEXXQGSOMTNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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